molecular formula C14H20N2O4S B6964615 N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(furan-3-yl)acetamide

N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(furan-3-yl)acetamide

Cat. No.: B6964615
M. Wt: 312.39 g/mol
InChI Key: UPENYLSEQVDSMF-UHFFFAOYSA-N
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Description

N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(furan-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(furan-3-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride under basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(furan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(furan-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(furan-3-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: The compound could modulate signaling pathways related to pain and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(thiophen-3-yl)acetamide
  • N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(pyridin-3-yl)acetamide

Uniqueness

N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(furan-3-yl)acetamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research.

Properties

IUPAC Name

N-(1-cyclopropylsulfonylpiperidin-4-yl)-2-(furan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c17-14(9-11-5-8-20-10-11)15-12-3-6-16(7-4-12)21(18,19)13-1-2-13/h5,8,10,12-13H,1-4,6-7,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPENYLSEQVDSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)NC(=O)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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